3-(tert-Butoxy)-4-methoxytoluene
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Overview
Description
3-(tert-Butoxy)-4-methoxytoluene is an organic compound that features a tert-butoxy group and a methoxy group attached to a toluene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butoxy)-4-methoxytoluene typically involves the alkylation of 4-methoxytoluene with tert-butyl alcohol in the presence of an acid catalyst. The reaction proceeds under mild conditions, often using sulfuric acid or phosphoric acid as the catalyst. The reaction mixture is heated to facilitate the formation of the tert-butoxy group on the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
3-(tert-Butoxy)-4-methoxytoluene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dealkylated products.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Friedel-Crafts alkylation and acylation reactions are common, using reagents like aluminum chloride as the catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various alkyl or acyl groups onto the aromatic ring.
Scientific Research Applications
3-(tert-Butoxy)-4-methoxytoluene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(tert-Butoxy)-4-methoxytoluene exerts its effects involves the interaction of its functional groups with various molecular targets. The tert-butoxy group can act as a steric hindrance, affecting the reactivity of the compound. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in different environments .
Comparison with Similar Compounds
Similar Compounds
4-Methoxytoluene: Lacks the tert-butoxy group, making it less sterically hindered.
3-(tert-Butoxy)toluene: Lacks the methoxy group, affecting its reactivity and applications.
4-tert-Butoxyanisole: Similar structure but with different substitution patterns on the aromatic ring.
Uniqueness
3-(tert-Butoxy)-4-methoxytoluene is unique due to the presence of both the tert-butoxy and methoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C12H18O2 |
---|---|
Molecular Weight |
194.27 g/mol |
IUPAC Name |
1-methoxy-4-methyl-2-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C12H18O2/c1-9-6-7-10(13-5)11(8-9)14-12(2,3)4/h6-8H,1-5H3 |
InChI Key |
PEWRJLKYWMVGFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)OC(C)(C)C |
Origin of Product |
United States |
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